molecular formula C11H12ClN3O3 B15191056 N,2-Dihydroxy-3-((1H-imidazol-4-yl)methyl)benzamide hydrochloride CAS No. 127170-88-1

N,2-Dihydroxy-3-((1H-imidazol-4-yl)methyl)benzamide hydrochloride

Cat. No.: B15191056
CAS No.: 127170-88-1
M. Wt: 269.68 g/mol
InChI Key: KIPQQPWOEFSQPZ-UHFFFAOYSA-N
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Description

N,2-Dihydroxy-3-((1H-imidazol-4-yl)methyl)benzamide hydrochloride is a benzamide derivative characterized by a hydroxyl-substituted benzene core, an imidazole ring, and a hydrochloride salt moiety. Its molecular formula is inferred as C₁₂H₁₄ClN₃O₃, combining a benzamide backbone with polar functional groups (dihydroxy and imidazole) and enhanced solubility due to the hydrochloride salt.

Properties

CAS No.

127170-88-1

Molecular Formula

C11H12ClN3O3

Molecular Weight

269.68 g/mol

IUPAC Name

N,2-dihydroxy-3-(1H-imidazol-5-ylmethyl)benzamide;hydrochloride

InChI

InChI=1S/C11H11N3O3.ClH/c15-10-7(4-8-5-12-6-13-8)2-1-3-9(10)11(16)14-17;/h1-3,5-6,15,17H,4H2,(H,12,13)(H,14,16);1H

InChI Key

KIPQQPWOEFSQPZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)C(=O)NO)O)CC2=CN=CN2.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,2-Dihydroxy-3-((1H-imidazol-4-yl)methyl)benzamide hydrochloride typically involves the formation of the benzamide core followed by the introduction of the imidazole moiety. One common synthetic route includes:

    Formation of Benzamide Core: This can be achieved by reacting 2,3-dihydroxybenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with an amine to form the benzamide.

    Introduction of Imidazole Moiety: The imidazole ring can be introduced through a nucleophilic substitution reaction where an imidazole derivative reacts with the benzamide intermediate.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N,2-Dihydroxy-3-((1H-imidazol-4-yl)methyl)benzamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups on the benzamide ring can be oxidized to form quinones.

    Reduction: The imidazole ring can be reduced under specific conditions to form dihydroimidazole derivatives.

    Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Dihydroimidazole derivatives.

    Substitution: Various substituted benzamide derivatives.

Scientific Research Applications

N,2-Dihydroxy-3-((1H-imidazol-4-yl)methyl)benzamide hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N,2-Dihydroxy-3-((1H-imidazol-4-yl)methyl)benzamide hydrochloride involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions or interact with enzyme active sites, potentially inhibiting their activity. The benzamide moiety can interact with proteins or nucleic acids, affecting their function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional attributes are compared below with related benzamide derivatives and pharmacologically active molecules.

Table 1: Key Features of N,2-Dihydroxy-3-((1H-imidazol-4-yl)methyl)benzamide Hydrochloride and Analogues

Compound Name Molecular Formula Key Functional Groups Applications/Properties References
This compound C₁₂H₁₄ClN₃O₃ (inferred) Benzamide, dihydroxy, imidazole, hydrochloride Hypothesized HDAC inhibition; enhanced solubility
Nilotinib hydrochloride monohydrate C₂₈H₂₂ClF₃N₆O Benzamide, imidazole, pyridine, trifluoromethyl Kinase inhibitor (BCR-ABL for leukemia)
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide C₁₁H₁₅NO₂ Benzamide, hydroxyl, dimethyl Metal-catalyzed C–H bond functionalization
Trichostatin-A (HDAC inhibitor) C₁₇H₂₂N₂O₃ Hydroxamate, dimethylamino phenyl HDAC inhibition (cancer therapy)
(2S)-2-Amino-3-(1H-imidazol-4-yl)-N-methylpropanamide dihydrochloride C₈H₁₆Cl₂N₄O (inferred) Imidazole, amino, hydrochloride Building block for peptide synthesis

Structural and Functional Analysis

Core Benzamide Backbone :

  • The target compound shares a benzamide core with nilotinib and N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide. However, its dihydroxy substituents differentiate it from the methyl and trifluoromethyl groups in nilotinib and the dimethyl group in the catalysis-oriented analog .

Imidazole Moiety :

  • The imidazole ring, present in both the target compound and nilotinib, is a critical pharmacophore in kinase inhibitors. However, the absence of pyridine and trifluoromethyl groups in the target compound may limit its kinase-targeting efficacy compared to nilotinib .

Hydrochloride Salt: The hydrochloride salt enhances aqueous solubility, a feature shared with (2S)-2-amino-3-(1H-imidazol-4-yl)-N-methylpropanamide dihydrochloride . This property is advantageous for bioavailability in drug design.

Hydroxyl Groups vs.

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